tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C16H21ClN2O3 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research on substituted pyrazinecarboxamides, which may involve compounds related to tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate, highlights their synthesis and the evaluation of their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, a study conducted by Doležal et al. (2006) elaborates on the synthesis of a series of amides by condensing corresponding chlorides of substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines. This research identifies structure-activity relationships between chemical structures and biological activities, including significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes (Doležal et al., 2006).
Reactivity Studies
Another dimension of research involving this compound-like compounds is their reactivity, which is crucial for developing new synthetic pathways. For example, Mironovich and Shcherbinin (2015) studied the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a related compound, under various conditions to form different derivatives (Mironovich & Shcherbinin, 2015).
Spectroscopic Analysis
Spectroscopic techniques provide insights into the molecular structure and electronic properties of chemical compounds. A study by Bhagyasree et al. (2015) on the spectroscopic analysis of a similar pyrazine derivative focuses on its molecular structure, vibrational frequencies, and electronic properties, such as the first hyperpolarizability and NBO analysis. This research contributes to understanding the nonlinearity and charge transfer within molecules, critical for materials science and electronic applications (Bhagyasree et al., 2015).
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUKBCDPNJYYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468124 | |
Record name | tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869478-16-0 | |
Record name | tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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